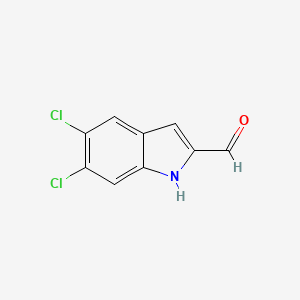

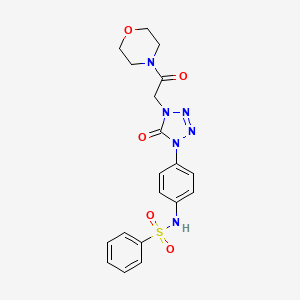

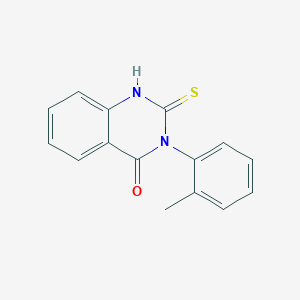

![molecular formula C14H19NO4 B2489865 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1155991-06-2](/img/structure/B2489865.png)

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid involves complex organic reactions. For instance, the synthesis of L-2-amino-5-arylpentanoic acids, which are structurally related to the compound of interest, utilizes decarboxylation and resolution processes to achieve the desired isomers (Shimohigashi, Lee, & Izumiya, 1976). Additionally, the preparation of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) demonstrates a method for N-phthaloylation of amino acids and derivatives, showcasing the versatility in synthesizing amino acid-related compounds (Casimir, Guichard, & Briand, 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as the uranyl-organic coordination polymers synthesized using various carboxylic ligands, reveals insights into the structural possibilities and complexity that such molecules can exhibit (Yang et al., 2013). These findings contribute to the understanding of how structural variations can affect the properties and reactivity of the molecules.

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often involve the formation of new bonds and functional groups. For example, the synthesis of benzylpenicillin and 6-aminopenicillanic acid labeled with tritium highlights the reactivity of related compounds and their potential in synthesizing labeled molecules for further studies (Meesschaert, Adriaens, & Eyssen, 1976).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical reactions and formulations. Research into the polymorphic forms of related compounds provides valuable data on how these properties can vary and be optimized for specific applications (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are essential for understanding and utilizing this compound. Studies on the captodative olefins and their synthesis demonstrate the reactivity and potential for further functionalization of related compounds (Cruz & Tamariz, 2004).

Scientific Research Applications

Biological Activity and Crystal Structure : The compound {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, which is structurally related to 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid, has garnered interest due to its biological activity. Its crystal structure reveals a three-dimensional network formed by intermolecular hydrogen bonds, which could be significant in understanding its biological functions (Nehls et al., 2013).

Synthetic Applications in Medicinal Chemistry : The synthesis of derivatives like N5-Hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, starting from compounds such as 2-Amino-5-hydroxy-2-methylpentanoic acid, demonstrates the role of these compounds in producing antimetabolites used in medicinal applications (Maehr & Leach, 1978).

Role in Peptide Synthesis and Marine Toxins : Compounds like 4-amino-3-hydroxy-2-methylpentanoic acid, which are related to the compound , have been used in the stereoselective synthesis of diastereomers. These are significant in the context of peptide synthesis and in understanding the structure of marine toxins (Giordano et al., 1999).

Development of pH Probes : A study involved synthesizing a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole moiety and a charged trimethyl amino group. This type of research illustrates the utility of these compounds in creating advanced sensors for monitoring pH in various environments (Diana et al., 2020).

Electrochemical Properties in Polymer Films : Research on N‑benzoyl derivatives of isoleucine, such as 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid, has contributed to understanding the improvement of electrochemical properties in conductive polymer films. This has implications for energy storage materials (Kowsari et al., 2018).

Pharmacokinetics Studies : Research on benzoic acid derivatives like 4-[[(2-Hydroxyethyl)Amino]Carbonyl]- Methyl Ester from Portulaca Oleracea L. in rats, which is related to the structure of this compound, provides insights into the pharmacokinetics of such compounds. This is crucial for understanding how these compounds are absorbed, distributed, metabolized, and excreted in biological systems (Xu et al., 2020).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets, including NMDA receptors and Glycine receptors.

Mode of Action

As a glycine derivative , it may interact with its targets in a similar manner to glycine. Glycine acts as an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina. When glycine receptors are activated, chloride ions enter the neuron, resulting in a hyperpolarized membrane potential.

Biochemical Pathways

As a glycine derivative , it may be involved in the same pathways as glycine, such as the glycinergic neurotransmission pathway and the glycine synthesis pathway.

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution in the body.

Result of Action

As a glycine derivative , it may have similar effects to glycine, which include inhibitory effects on neuronal activity.

properties

IUPAC Name |

2-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-9-14(2,12(16)17)15-13(18)19-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOGKEQCFUQKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

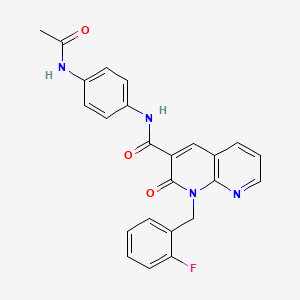

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

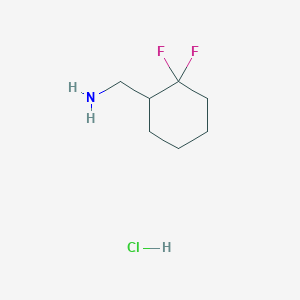

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)

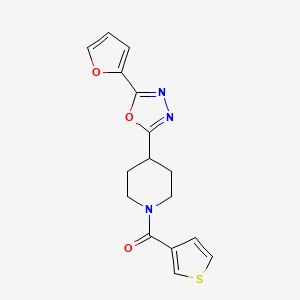

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)